alpha-(Aminomethyl)-3,4-dichlorobenzyl alcohol
Overview
Description
Alpha-(Aminomethyl)-3,4-dichlorobenzyl alcohol is an organic compound characterized by the presence of an aminomethyl group attached to a benzyl alcohol moiety, which is further substituted with two chlorine atoms at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(Aminomethyl)-3,4-dichlorobenzyl alcohol typically involves the following steps:
Halogenation: The starting material, benzyl alcohol, undergoes halogenation to introduce chlorine atoms at the 3 and 4 positions. This can be achieved using chlorine gas or other chlorinating agents under controlled conditions.
Aminomethylation: The halogenated benzyl alcohol is then subjected to aminomethylation
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products:
Oxidation: Formation of 3,4-dichlorobenzaldehyde or 3,4-dichlorobenzoic acid.
Reduction: Formation of various reduced derivatives, depending on the specific reaction conditions.
Substitution: Formation of substituted benzyl alcohol derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
Alpha-(Aminomethyl)-3,4-dichlorobenzyl alcohol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of alpha-(Aminomethyl)-3,4-dichlorobenzyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The chlorine atoms may enhance the compound’s binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
- Alpha-(Aminomethyl)-3,4-dichlorobenzyl chloride
- Alpha-(Aminomethyl)-3,4-dichlorobenzyl acetate
- Alpha-(Aminomethyl)-3,4-dichlorobenzyl ether
Comparison: Alpha-(Aminomethyl)-3,4-dichlorobenzyl alcohol is unique due to the presence of both an aminomethyl group and a benzyl alcohol moiety, which allows for diverse chemical reactivity and potential applications. Compared to its analogs, such as alpha-(Aminomethyl)-3,4-dichlorobenzyl chloride, the alcohol derivative is more versatile in terms of undergoing oxidation and reduction reactions. The presence of the hydroxyl group also enhances its solubility in polar solvents, making it more suitable for certain biological and industrial applications.
Properties
IUPAC Name |
2-amino-1-(3,4-dichlorophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8,12H,4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFHLYIMFOUYGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3672-26-2 (hydrochloride) | |
Record name | 3,4-Dichlorophenylethanolamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003567826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90957054 | |
Record name | 2-Amino-1-(3,4-dichlorophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90957054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3567-82-6 | |
Record name | α-(Aminomethyl)-3,4-dichlorobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3567-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dichlorophenylethanolamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003567826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-1-(3,4-dichlorophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90957054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-(aminomethyl)-3,4-dichlorobenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.599 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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